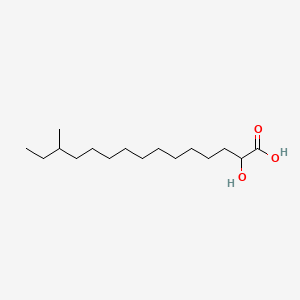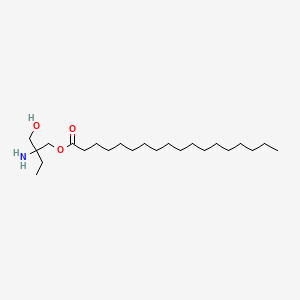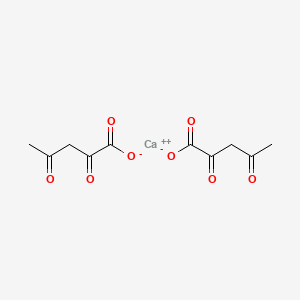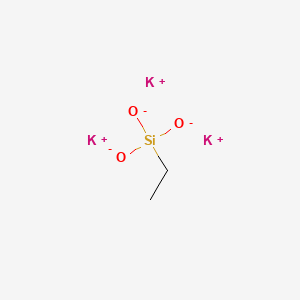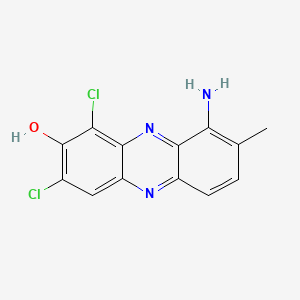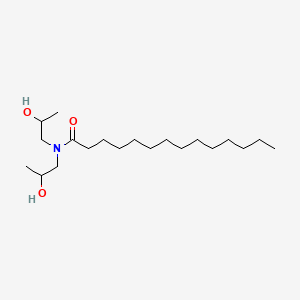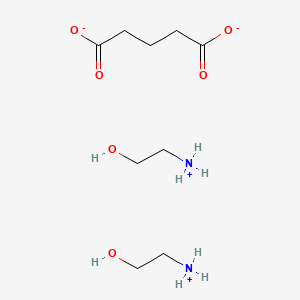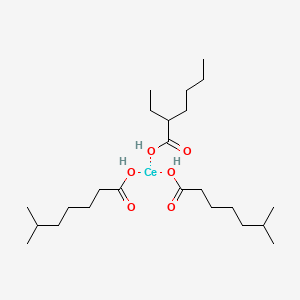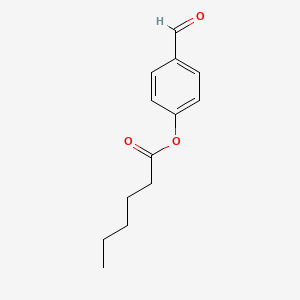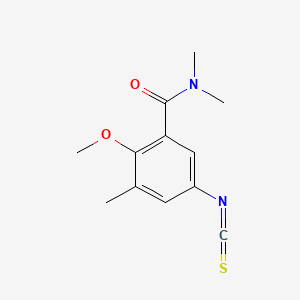
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene: is an organic compound characterized by a benzene ring attached to a hydrocarbon chain that includes three units of ethylene glycol and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene typically involves multiple steps. One common method is the etherification of a benzyl alcohol derivative with an iodinated butyl ether. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The ether linkages in the compound can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine.
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within the body. The ethylene glycol units provide solubility and flexibility, making it suitable for various applications.
類似化合物との比較
- ((2-(2-(2-Bromoethoxy)ethoxy)ethoxy)methyl)benzene
- ((2-(2-(2-Chloroethoxy)ethoxy)ethoxy)methyl)benzene
Comparison:
- Uniqueness: The presence of the iodine atom in ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene makes it unique compared to its bromo and chloro counterparts. Iodine provides distinct radiolabeling capabilities and different reactivity profiles.
- Reactivity: Iodine is generally more reactive in nucleophilic substitution reactions compared to bromine and chlorine, making this compound more versatile in synthetic applications.
特性
分子式 |
C15H23IO3 |
|---|---|
分子量 |
378.25 g/mol |
IUPAC名 |
2-[2-(4-iodobutoxy)ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C15H23IO3/c16-8-4-5-9-17-10-11-18-12-13-19-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChIキー |
KMALHPNOHWRJEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCOCCOCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




